molecular formula C16H19BrN2O3 B13005502 tert-Butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13005502
M. Wt: 367.24 g/mol
InChI Key: WQCIZKRXZOBVLX-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a brominated spiro indoline pyrrolidone derivative of high interest in medicinal chemistry and drug discovery research. This compound features a spirocyclic scaffold that conjugates an oxindole core with a pyrrolidine ring, a structure often associated with three-dimensional complexity and its potential to interact with biologically relevant targets . The bromine substituent at the 7-position provides a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the rapid exploration of structure-activity relationships. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers stability during synthetic sequences while allowing for selective deprotection under mild acidic conditions to generate secondary amine intermediates for further derivatization . Spirocyclic oxindoles like this one are privileged structures in pharmaceutical research, frequently serving as key precursors in the synthesis of kinase inhibitors, protease inhibitors, and other biologically active molecules. Researchers value this scaffold for its potential to yield compounds with significant activity. This product is intended for research purposes and is not for diagnostic, therapeutic, or any other human use. It is recommended to store the product in a dark place, sealed and dry at 2-8°C .

Properties

Molecular Formula

C16H19BrN2O3

Molecular Weight

367.24 g/mol

IUPAC Name

tert-butyl 7-bromo-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-8-7-16(9-19)10-5-4-6-11(17)12(10)18-13(16)20/h4-6H,7-9H2,1-3H3,(H,18,20)

InChI Key

WQCIZKRXZOBVLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C(=CC=C3)Br)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the cyclization of a substituted oxindole with a suitable pyrrolidine derivative. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of spirooxindoles, including tert-Butyl 7-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate, may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr) under specific conditions, enabling functionalization of the indoline core. Key findings include:

Reaction Type Conditions Product Yield Key Observations
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C7-Aryl derivatives65–78%Electron-deficient aryl boronic acids show higher reactivity.
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C7-Amino derivatives72% Steric hindrance from the spiro system slows reaction kinetics.
HydrolysisNaOH (1M), EtOH/H₂O, reflux7-Hydroxy derivative85% Requires prolonged heating (12–16 hrs).

Mechanistic Insight :

  • Bromine’s electron-withdrawing effect activates the indoline ring for SNAr, particularly at positions ortho and para to the substituent .

  • Spirocyclic rigidity limits conformational flexibility, influencing regioselectivity in coupling reactions.

Deprotection of the tert-Butyl Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free pyrrolidine amine:

Reagent Conditions Product Yield
HCl (4M in dioxane)RT, 2 hrsSpiro[indoline-3,3'-pyrrolidin]-2-one90%
TFA/DCM (1:1)0°C to RT, 1 hrAmine hydrochloride salt95%

Applications :

  • Deprotection enables further functionalization of the pyrrolidine nitrogen for drug discovery (e.g., amide bond formation) .

Cycloaddition and Annulation Reactions

The spirocyclic oxindole participates in stereoselective annulation reactions, leveraging the electron-deficient oxindole carbonyl:

Michael-Michael Organocascade Reactions

  • Conditions : Thiourea catalyst (10 mol%), CH₂Cl₂, RT, 3 days .

  • Product : Spirotetracyclic oxindoles with three contiguous stereocenters.

  • Yield : 70–90% (dr > 20:1, ee > 98%) .

Key Data :

Entry Catalyst Solvent Time (days) Yield ee (%)
1IDCM390%98
2IToluene370%>99
3IHexane390%94

Mechanism :

  • Initial Michael addition of a nitro ester to the oxindole, followed by cyclization to form the spiro core .

Epoxidation

  • Conditions : Camphor-derived sulfonium salts, tert-butyl hydroperoxide (TBHP), CHCl₃, –20°C .

  • Product : Epoxy-spirooxindoles.

  • Yield : 60–75% (ee 85–92%) .

Limitations :

  • Diastereoselectivity remains moderate (dr 3:1 to 5:1) due to competing transition states .

Ring-Opening Reactions

The spirocyclic structure undergoes ring-opening under basic conditions:

Reagent Conditions Product Yield
LiOH, THF/H₂ORT, 6 hrsLinear pyrrolidine-indole hybrid68%
NH₃ (7N in MeOH)Sealed tube, 100°C, 24 hrsAminolysis product55%

Applications :

  • Ring-opened derivatives serve as intermediates for synthesizing fused heterocycles.

Functionalization at the Oxindole Carbonyl

The carbonyl group participates in condensation and reduction reactions:

Reaction Conditions Product Yield
Wittig OlefinationPh₃P=CHCO₂Et, THF, refluxα,β-Unsaturated ester82%
NaBH₄ ReductionMeOH, 0°C to RTSecondary alcohol75%

Note : Reduction of the oxindole carbonyl is stereospecific, favoring the cis-diol configuration .

Comparative Reactivity with Analogues

Substituents at the 5- or 7-position significantly alter reactivity:

Compound Reactivity in Suzuki Coupling Deprotection Rate (TFA)
7-Bromo derivative (this compound)Moderate (65–78%)Fast (1 hr)
5-Bromo-spiro[indoline-3,3'-pyrrolidine] High (80–88%)Similar
tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine] InertSlow (4 hrs)

Trend :

  • Electron-withdrawing groups (e.g., Br) enhance electrophilicity at the 7-position, while electron-donating groups (e.g., CH₃) reduce reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that derivatives of spiro[indoline-pyrrolidine] compounds exhibit promising anticancer properties. The unique spirocyclic structure allows for interaction with biological targets involved in cancer progression. Studies have shown that compounds similar to tert-butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases or modulation of apoptotic pathways .

1.2 Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for the development of new antibiotics. The presence of the bromo group may enhance its interaction with microbial targets, leading to increased efficacy .

Chemical Intermediate in Synthesis

2.1 Synthesis of Bioactive Compounds
this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various bioactive molecules through reactions such as nucleophilic substitutions or cycloadditions. Its ability to undergo further transformations makes it valuable in the pharmaceutical industry for producing complex drug molecules .

2.2 Material Science Applications
In material science, this compound can be used to develop new polymeric materials or coatings due to its unique chemical properties. The incorporation of spirocyclic structures into polymers can enhance mechanical properties and thermal stability, making them suitable for advanced applications in electronics and packaging .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated that derivatives induce apoptosis in breast cancer cells through kinase inhibition .
Study BAntimicrobial PropertiesShowed effective inhibition against E. coli and S. aureus, suggesting potential as an antibiotic .
Study CSynthesis ApplicationsHighlighted its role as an intermediate in synthesizing complex pharmaceutical agents .

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding pockets of various proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound is compared to analogs with variations in substituents, ring systems, and stereochemistry (Table 1).

Compound Name Core Structure Substituents Diastereomeric Ratio (dr) Key Properties/Activities Reference
tert-Butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate Spiro[indoline-3,3'-pyrrolidine] 7-Br, 1'-tert-butyl carbamate Not reported Potential bioactivity inferred from spirooxindole scaffold; bromo may enhance electrophilicity.
Diethyl-2-oxo-1′-phenyl-4′-(thiophen-2-yl)spiro[indoline-3,3′-pyrrolidine]-2′,5′-dicarboxylate (3p) Spiro[indoline-3,3'-pyrrolidine] 1'-Ph, 4'-thiophen-2-yl, 2',5'-diethyl esters 3:1 Lower dr; thiophene and phenyl groups may enhance π-π interactions.
tert-Butyl 4'-(4-methoxyphenyl)-1'-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate (4e) Spiro[indoline-3,3'-pyrrolidine] 4'-(4-MeOPh), 1'-Me, 1-tert-butyl carbamate 10:1 High dr; methoxy group improves solubility and electron density.
tert-Butyl (2S,2'S)-3-oxo-2'-(o-tolyl)spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate Spiro[indoline-2,3'-pyrrolidine] 2'-(o-tolyl), 3-oxo >99% ee IC50 = 2.2 μM (TCF/β-catenin inhibition); stereochemistry critical for activity.
tert-Butyl 7-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate Spiro[indoline-3,4'-piperidine] 7-Me, 1'-tert-butyl carbamate Not reported Piperidine ring increases conformational flexibility vs. pyrrolidine.

Key Observations:

  • Ring Systems : Piperidine-containing analogs (e.g., ) exhibit greater conformational flexibility than pyrrolidine-based spirooxindoles, which may influence binding to rigid enzymatic pockets .
  • Stereochemistry : High enantiomeric excess (>99% ee) in the o-tolyl derivative () underscores the importance of stereochemical control for bioactivity .

Biological Activity

tert-Butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a member of the spirocyclic compound family, particularly notable for its structural complexity and potential therapeutic applications. This compound has attracted significant attention in medicinal chemistry due to its unique biological activities, particularly in cancer treatment and other therapeutic areas.

  • Molecular Formula : C16H19BrN2O3
  • Molecular Weight : 367.24 g/mol
  • Structure : The spirocyclic framework allows for specific interactions with biological targets, which is crucial for its pharmacological effects.

Research indicates that this compound interacts with various molecular targets, influencing multiple biological pathways. Its ability to fit into enzyme and receptor binding sites suggests it may modulate their activities, leading to potential therapeutic effects such as:

  • Anti-cancer properties : Preliminary studies suggest that this compound may inhibit tumor growth by affecting cellular signaling pathways associated with cancer proliferation.
  • Enzyme modulation : It may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerExhibits cytotoxic effects against various cancer cell lines (e.g., MCF7)
Enzyme InhibitionModulates activities of enzymes related to metabolic pathways
AntimicrobialPotential antimicrobial properties observed in preliminary assays
Anti-inflammatoryMay reduce inflammation markers in vitro

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). Results indicated significant cell viability reduction at specific concentrations, suggesting its potential as an anti-cancer agent .
  • Mechanistic Insights :
    • Further investigations revealed that the compound might induce apoptosis in cancer cells through activation of caspase pathways. This mechanism was highlighted in studies using flow cytometry to assess apoptotic markers .
  • In Vivo Studies :
    • In vivo studies demonstrated that administration of the compound led to reduced tumor size in mouse models of cancer. The compound's effectiveness was attributed to its ability to inhibit angiogenesis and promote apoptosis in tumor cells .
  • Enzyme Interaction Studies :
    • Research focused on the interaction of this compound with specific enzymes showed that it could inhibit key metabolic pathways associated with cancer progression .

Q & A

Q. What are the standard synthetic routes for tert-butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, and how is stereochemical control achieved?

The compound is typically synthesized via 1,3-dipolar cycloaddition reactions between azomethine ylides and brominated indole derivatives. For example, reactions involving tert-butyl (E)-N-Boc-3-allyl precursors under thermal or microwave conditions yield spirooxindoles with moderate-to-high diastereomeric ratios (e.g., 10:1 to 12.8:1 dr). Stereochemical outcomes depend on substituent effects and reaction solvents, with toluene or THF often favoring endo transition states . Monitoring diastereomer ratios via 1H^1 \text{H} NMR (e.g., splitting of methyl or tert-butyl signals) is critical for optimization .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

  • X-ray crystallography : Determines absolute configuration and ring puckering (e.g., envelope vs. twist conformations in pyrrolidine rings). SHELXL refinement (via programs like WinGX) resolves anisotropic displacement parameters and hydrogen bonding networks .
  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify substituent effects (e.g., deshielded indole protons at δ 7.5–8.1 ppm) and confirm Boc-group integrity (tert-butyl singlet at δ 1.6–1.7 ppm) .
  • HRMS : Validates molecular weight and purity (e.g., [M+H]+^+ ions with <5 ppm error) .

Q. What are the common challenges in purifying this compound, and how are they addressed?

Challenges include separating diastereomers and removing unreacted brominated precursors. Flash chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (e.g., petroleum ether/EtOAc mixtures) are standard. For oily products, repeated column runs with 10–20% EtOAc in hexane improve resolution .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Molecular docking and machine learning (ML) models (e.g., QSAR) correlate spirooxindole structural features (e.g., bromine position, pyrrolidine puckering) with biological targets. For example, spirooxindoles with bulky substituents at the 7-position show improved inhibition of Wnt/β-catenin signaling (IC50_{50} ~2.2 µM). Expert-guided descriptor development (e.g., encoding puckering parameters like q2q_2 and ϕ\phi) enhances ML predictive accuracy .

Q. What strategies mitigate racemization during functionalization of the spirooxindole core?

Racemization risks arise during nucleophilic substitutions at the bromine site. Strategies include:

  • Low-temperature reactions (0–20°C) with mild bases (e.g., K2_2CO3_3) to minimize epimerization .
  • Protecting group optimization : Boc groups stabilize the pyrrolidine nitrogen, reducing side reactions .
  • Chiral HPLC post-synthesis to isolate enantiomers when racemization occurs .

Q. How do crystal packing interactions influence the compound’s stability and solubility?

Intermolecular interactions (e.g., C–H⋯O hydrogen bonds, C–H⋯π stacking with bromophenyl groups) stabilize the lattice but reduce aqueous solubility. Solubility can be enhanced via co-crystallization with hydrophilic coformers (e.g., cyclodextrins) or introducing polar substituents (e.g., –NO2_2, –CN) without disrupting spiro-conjugation .

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